4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide
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Overview
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide is a complex organic compound that features a combination of piperidine, sulfonyl, thiazole, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide typically involves multiple steps:
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Formation of the Piperidine Derivative: : The starting material, 3,5-dimethylpiperidine, is reacted with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Thiazole Formation: : The thiazole ring is synthesized separately, often starting from a substituted aniline and a thioamide. The reaction conditions typically involve heating in the presence of a dehydrating agent like phosphorus oxychloride.
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Coupling Reaction: : The final step involves coupling the sulfonyl piperidine intermediate with the thiazole derivative. This is achieved through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.
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Substitution: : The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and thiazole groups in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural components are known to interact with various biological targets, making it a candidate for developing new drugs.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. The compound’s ability to modulate specific biological pathways is of particular interest.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylthiazol-2-yl)benzamide: Similar structure but with a methyl group on the thiazole ring.
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-ethylthiazol-2-yl)benzamide: Similar structure but with an ethyl group on the thiazole ring.
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness
The uniqueness of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and thiazole groups in the same molecule allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-12-17(2)15-26(14-16)31(28,29)20-10-8-19(9-11-20)22(27)25-23-24-13-21(30-23)18-6-4-3-5-7-18/h3-11,13,16-17H,12,14-15H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZSMTZTCXPBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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